SH2 Domain Binding Affinity (Kd) and Dual Phosphorylation Site Inhibition vs. JAK Inhibitors
OPB-51602 binds directly to the STAT3 SH2 domain with a dissociation constant (Kd) of 5 nM as determined by isothermal titration calorimetry (ITC), and an IC50 of 7.3 nM for STAT3 phosphorylation inhibition [1]. Unlike JAK inhibitors such as ruxolitinib that suppress only Tyr705 phosphorylation via upstream kinase blockade, OPB-51602 directly inhibits phosphorylation at both Tyr705 and Ser727 residues, the latter being essential for full STAT3 transcriptional activity and mitochondrial STAT3 function [2]. This dual-site inhibition is not achievable with JAK inhibitors, which lack direct STAT3 binding capability.
| Evidence Dimension | STAT3 SH2 domain binding affinity (Kd) and phosphorylation inhibition spectrum |
|---|---|
| Target Compound Data | Kd = 5 nM (ITC); IC50 = 7.3 nM; inhibits both Tyr705 and Ser727 phosphorylation |
| Comparator Or Baseline | JAK inhibitors (e.g., ruxolitinib): no direct STAT3 binding; inhibit only Tyr705 phosphorylation via upstream kinase suppression |
| Quantified Difference | Kd = 5 nM direct binding vs. no direct STAT3 binding; dual-site (Tyr705 + Ser727) vs. single-site (Tyr705 only) phosphorylation blockade |
| Conditions | ITC analysis of purified STAT3 SH2 domain; phosphorylation assessed in DU145 and H358 cancer cell lines by Western blot |
Why This Matters
Direct SH2 domain binding with sub-10 nM affinity and dual phosphorylation blockade provide a mechanism distinct from JAK inhibitors, justifying selection when direct STAT3 inhibition—rather than upstream kinase inhibition—is the experimental objective.
- [1] Genini D, Brambilla L, Laurini E, et al. Mitochondrial dysfunction induced by a SH2 domain-targeting STAT3 inhibitor leads to metabolic synthetic lethality in cancer cells. Proc Natl Acad Sci USA. 2017;114(25):E4924-E4933. Figure 1F: ITC analysis of OPB-51602 binding to WT STAT3 SH2D. PMID: 28584132 View Source
- [2] Brambilla L, et al. Abstract 3080: OPB-51602: a novel STAT3 inhibitor that targets mitochondrial respiratory chain and triggers STAT3 dependent ROS production. Cancer Res. 2016;76(14 Suppl). DOI: 10.1158/1538-7445.AM2016-3080 View Source
